molecular formula C8H6BrN3O2 B11860124 Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate CAS No. 1250444-28-0

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B11860124
CAS No.: 1250444-28-0
M. Wt: 256.06 g/mol
InChI Key: OSZASZXYSRVGIP-UHFFFAOYSA-N
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Description

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate (CAS 1250444-28-0) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a fused imidazopyrazine scaffold, a privileged structure in the design of biologically active molecules. Its key structural features include a bromine atom at the 3-position and a methyl ester at the 8-position, which serve as versatile handles for further synthetic modification via cross-coupling and functional group interconversion, respectively . The imidazopyrazine core is a key scaffold in developing novel therapeutic agents. Research highlights its significant role in central nervous system (CNS) drug discovery, particularly as a precursor for non-catechol-based, functionally selective agonists of the dopamine D1 receptor (D1R) . These G protein-biased ligands are valuable tools for studying Parkinson's disease and may offer sustained therapeutic effects with reduced desensitization . Furthermore, this scaffold is instrumental in oncology research, where it is used to develop potent and selective inhibitors, such as c-Met kinase inhibitors with IC50 values in the nanomolar range, and other compounds targeting the PI3K-Akt-mTOR signaling pathway . The bromine atom facilitates key derivatization through metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR) . The methyl ester group can enhance cellular membrane permeability or be hydrolyzed to a carboxylic acid for additional interactions in target binding pockets . Handling and Safety: This product is intended for Research Use Only and is not for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling information. The compound requires storage under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-7-11-4-5(9)12(7)3-2-10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZASZXYSRVGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857532
Record name Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250444-28-0
Record name Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Bromination Strategies

The synthesis typically begins with substituted pyrazine derivatives. For example, 3-bromo-5-methyl-2-aminopyrazine serves as a key intermediate, which undergoes cyclocondensation with acyl bromides or α-bromoketones to form the imidazo[1,2-a]pyrazine core. Bromination is achieved using N-bromosuccinimide (NBS) in ethanol or acetone at 0–25°C, yielding regioselective bromination at the 3-position.

Reaction Conditions:

  • Temperature : 0–50°C

  • Solvent : Ethanol, acetone, or ethyl acetate

  • Catalyst : None required for bromination; iodine (I₂) or potassium iodide (KI) enhances cyclocondensation yields.

A representative protocol involves reacting 3-bromo-5-methyl-2-aminopyrazine with chloroacetaldehyde in ethanol at 55°C for 5–24 hours, achieving yields of 35–72%.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Post-cyclization functionalization often employs palladium catalysts. For instance, the 8-carboxylate group is introduced via Suzuki coupling between 3-bromoimidazo[1,2-a]pyrazine and methyl boronic esters. This method achieves 85–90% yields using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in 1,4-dioxane/water.

Optimization Insights:

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄

  • Temperature : 90–100°C

  • Reaction Time : 12–24 hours.

One-Pot Tandem Cyclization-Bromination

Metal-Free Synthesis Using TBHP/I₂

A chemodivergent approach utilizes tert-butyl hydroperoxide (TBHP) and iodine to enable both cyclization and bromination in a single pot. Reacting α-bromoketones with 2-aminopyrazine in ethyl acetate at 90°C for 3 hours yields the target compound with 65–78% efficiency .

Key Advantages:

  • Avoids transition-metal catalysts.

  • Scalable to gram quantities without chromatography.

Nucleophilic Substitution at the 8-Position

Displacement of Halogen Intermediates

After bromination at the 3-position, the 8-chloro intermediate undergoes nucleophilic substitution with methanol in the presence of sodium methoxide. This step typically requires refluxing in methanol for 6–8 hours, yielding the methyl ester with 70–80% purity .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/SolventYield (%)Key Reference
Cyclocondensation3-Bromo-2-aminopyrazineEthanol, 55°C35–72
Suzuki Coupling3-Bromoimidazo-pyrazinePd(PPh₃)₄, 1,4-dioxane85–90
Tandem Cyclization-Brominationα-BromoketonesTBHP/I₂, ethyl acetate65–78
Nucleophilic Substitution8-Chloro intermediateNaOMe, methanol70–80

Mechanistic Insights and Side Reactions

Regioselectivity in Bromination

The 3-position’s reactivity is attributed to the electron-deficient nature of the imidazo[1,2-a]pyrazine ring, which directs electrophilic bromination to this site. Over-bromination at the 6-position is mitigated by controlling NBS stoichiometry (1.2 equivalents).

Byproduct Formation

Common byproducts include:

  • Di-brominated derivatives (5–10% yield) from excess NBS.

  • Ester hydrolysis products under acidic conditions, necessitating pH control.

Industrial-Scale Production Considerations

Cost and Efficiency

The TBHP/I₂ method is cost-effective for large-scale synthesis, with raw material costs estimated at $120–150/kg . In contrast, palladium-catalyzed routes incur higher costs due to catalyst usage (~$500/kg).

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:1) achieves >95% purity.

  • Column Chromatography : Silica gel with 5–10% ethyl acetate/hexane for lab-scale purification .

Chemical Reactions Analysis

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at position 3 serves as a critical site for palladium- or copper-mediated coupling reactions, enabling diversification of the imidazo[1,2-a]pyrazine core.

Sonogashira Coupling

Reaction with terminal alkynes under Sonogashira conditions introduces alkynyl groups:

  • Conditions : Pd(PPh₃)₄ (2.5 mol%), CuI (5 mol%), DIPEA (3 equiv), DMF, 20°C, 1 h, N₂ atmosphere .

  • Example : Reaction with trimethylsilylacetylene yields 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine-8-carboxylate in 71% yield .

  • Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the alkyne-Cu⁺ intermediate and reductive elimination.

Suzuki-Miyaura Coupling

Arylation or heteroarylation via Suzuki-Miyaura coupling with boronic acids/esters:

  • Conditions : Pd₂(dba)₃ (5 mol%), tricyclohexylphosphine (10 mol%), K₃PO₄ (3.5 equiv), 1,4-dioxane/H₂O, 100°C, 1.5–4 h .

  • Example : Coupling with methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate produces methyl 4-(imidazo[1,2-a]pyrazin-3-yl)thiophene-2-carboxylate .

Stille Coupling

Vinylation or alkynylation using organostannanes:

  • Conditions : PdCl₂(PPh₃)₂ (10 mol%), DMF, 100°C, 18 h .

  • Example : Reaction with tributyl(1-ethoxyvinyl)tin affords 1-(imidazo[1,2-a]pyrazin-3-yl)ethanone after acidic hydrolysis .

Nucleophilic Substitution

The electron-deficient nature of the imidazo[1,2-a]pyrazine ring facilitates nucleophilic displacement of bromine:

  • Amine Substitution : Reaction with primary/secondary amines (e.g., dicyclohexylamine) under Pd/Cu catalysis yields 3-amino derivatives .

  • Alkoxide Substitution : Methanolysis or ethoxy substitution under basic conditions (e.g., K₂CO₃, DMF, 80°C) .

Radical Bromination and Functionalization

In the presence of radical initiators (e.g., TBHP/I₂), competing pathways emerge:

  • Oxidative C–C Bond Cleavage : I₂/TBHP promotes cleavage of α-bromoketone intermediates, forming N-(pyridin-2-yl)amides .

  • Bromine Transfer : Bromine radicals generated in situ participate in tandem cyclization/bromination reactions .

Hydrolysis and Ester Modification

The methyl ester at position 8 undergoes hydrolysis under acidic or basic conditions:

  • Saponification : NaOH (aq)/MeOH, 60°C, 2 h → 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid .

  • Transesterification : Ethanol/H₂SO₄, reflux → ethyl ester derivatives .

Biological Activity and Mechanistic Insights

While not a chemical reaction, the compound’s bioactivity informs its reactivity:

  • DNA Binding : Inhibits bacterial DNA replication via template strand binding, likely through π-π stacking and halogen bonding .

  • Enzyme Inhibition : Potent inhibition of Mycobacterium tuberculosis enzymes (IC₅₀ < 1 µM) .

Key Reaction Data Table

Reaction Type Reagents/Conditions Product Yield Source
Sonogashira CouplingPd(PPh₃)₄, CuI, DIPEA, DMF, 20°C3-Alkynylimidazo[1,2-a]pyrazine-8-carboxylate71%
Suzuki-Miyaura CouplingPd₂(dba)₃, tricyclohexylphosphine, K₃PO₄, 100°C3-Aryl/Heteroarylimidazo[1,2-a]pyrazine-8-carboxylate60–75%
Stille CouplingPdCl₂(PPh₃)₂, tributyltin reagents, DMF, 100°C3-Vinyl/Acetylimidazo[1,2-a]pyrazine-8-carboxylate70–85%
Ester HydrolysisNaOH/MeOH, 60°C3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid90%

Scientific Research Applications

Antimicrobial Activity

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate has shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Research indicates that it acts by inhibiting essential enzymes or proteins in the pathogen, which is crucial for its application as an anti-tuberculosis agent.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.006 μM against certain strains of M. tuberculosis, indicating potent antimicrobial efficacy .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation.

  • Cytotoxicity : The IC50 values for several derivatives were found to be below 150 μM, suggesting selective targeting of cancer cells without significant harm to normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the imidazo and pyrazine rings can significantly impact potency and selectivity against different biological targets.

ModificationObserved Effect
Bromine at C3Enhanced binding affinity
Carboxylate groupIncreased antimicrobial activity
Substituents at C2 and C6Improved efficacy against M. tuberculosis

Case Study 1: Efficacy Against MDR-TB

A series of experiments evaluated the efficacy of this compound against multidrug-resistant tuberculosis strains. The results indicated that this compound had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on HeLa cells using the PrestoBlue viability assay. The findings highlighted its potential for selective targeting of cancer cells while maintaining low toxicity towards normal cells.

Mechanism of Action

The mechanism of action of Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit the function of enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Table 1: Key Structural Analogs
Compound Name Molecular Formula Bromine Position Core Heterocycle Key Functional Group Molecular Weight (g/mol)
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate C₈H₆BrN₃O₂ 3 Imidazo[1,2-a]pyrazine Methyl ester (C8) 256.05
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate C₈H₆BrN₃O₂ 6 Imidazo[1,2-a]pyrazine Methyl ester (C8) 256.05
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate C₉H₇BrN₂O₂ 3 Imidazo[1,2-a]pyridine Methyl ester (C8) 255.07
Ethyl 6-(4-bromobenzoyl)pyrrolo[1,2-a]pyrazine-8-carboxylate C₁₇H₁₃BrN₂O₃ N/A Pyrrolo[1,2-a]pyrazine Ethyl ester (C8) 373.20

Key Observations :

  • Bromine Position: Bromine at position 3 in the imidazo[1,2-a]pyrazine core (target compound) creates a distinct σ-hole compared to its isomer with bromine at position 4.
  • Heterocycle Core : Replacing pyrazine with pyridine (e.g., imidazo[1,2-a]pyridine derivatives) alters electronic properties, reducing planarity and modifying π-π stacking interactions in biological targets .
  • Ester Groups: Methyl vs. ethyl esters influence solubility and metabolic stability.

Reactivity in Cross-Coupling Reactions

The target compound is a substrate in palladium-catalyzed amidation and arylation reactions. Its bromine at position 3 enables efficient coupling with aryl/heteroaryl amides, yielding biaryl structures with medicinal relevance. Comparatively:

  • Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate (bromine at C6) shows lower reactivity in Suzuki-Miyaura couplings due to steric hindrance near the ester group .
  • Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate exhibits faster reaction kinetics in Buchwald-Hartwig aminations, attributed to the pyridine core’s electron-withdrawing effects .
Table 2: Reaction Yields in Cross-Coupling Reactions
Compound Reaction Type Yield (%) Reference
This compound Pd-catalyzed amidation 60–75
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate Suzuki coupling 40–55
3-Bromoimidazo[1,2-a]pyridine Buchwald-Hartwig 80–90
Antibacterial Activity :
  • The target compound inhibits bacterial DNA replication by binding to the template strand, with an MIC of 12.5 µg/mL against E. coli .
  • Ethyl 6-(4-bromobenzoyl)pyrrolo[1,2-a]pyrazine-8-carboxylate () lacks significant antibacterial effects but shows anticancer activity (IC₅₀ = 8.2 µM against HeLa cells), highlighting the role of benzoyl substituents in altering bioactivity .
Anti-inflammatory Activity :
  • The target compound suppresses TNF-α and IL-6 production by 50% at 10 µM, outperforming methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate (30% suppression at the same concentration) .

Physical and Spectral Properties

Table 3: NMR Data Comparison
Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm)
This compound 8.84 (s, 1H, H2), 4.05 (s, 3H, OCH₃) 163.2 (C=O), 142.1 (C3-Br)
Ethyl 6-phenylpyrrolo[1,2-a]pyrazine-8-carboxylate 9.62 (s, 1H, H7), 4.51 (q, 2H, OCH₂) 166.4 (C=O), 135.8 (C6-Ph)

Notable Shifts:

  • The ester carbonyl (C=O) in the target compound resonates at δ 163.2 ppm, downfield-shifted compared to ethyl analogs (δ 166.4 ppm) due to reduced electron donation from the methyl group .

Biological Activity

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This compound, with the molecular formula C8_8H6_6BrN3_3O2_2 and a molecular weight of approximately 256.06 g/mol, is particularly noted for its potential as an antibacterial agent, especially against Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis (TB) infections.

Antibacterial Properties

Research indicates that this compound exhibits promising antibacterial properties. Its mechanism of action may involve the inhibition of critical enzymes or proteins necessary for the survival of bacterial pathogens, particularly Mtb. Studies have shown that this compound can inhibit bacterial growth at low concentrations, making it a candidate for further exploration in drug development against resistant strains of TB.

In a comparative study of imidazo[1,2-a]pyridine analogues, several compounds demonstrated significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, highlighting the potential efficacy of related structures in combating resistant bacterial strains .

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the carboxylate ester group enhances its chemical reactivity and biological properties. Research suggests that this compound may act by disrupting essential metabolic pathways in bacteria, leading to cell death .

In Vitro Studies

In vitro studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. For instance, compounds structurally similar to this compound have shown inhibition zones indicating significant antibacterial activity. In one study, derivatives with similar structures exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications to the imidazo[1,2-a]pyrazine core can significantly affect biological activity. For example:

Compound NameStructural FeaturesKey Differences
6,8-Dibromoimidazo[1,2-a]pyrazineSimilar core structure but lacks the methyl esterContains two bromine atoms
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylateDifferent substitution pattern on the pyrazine ringEthyl group instead of methyl
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylateShares imidazole core but differs in fused ringContains a pyridine ring instead of pyrazine

These studies emphasize the importance of specific substitutions in enhancing or diminishing antibacterial activity.

Q & A

Q. What are the optimized synthetic routes for Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclization reactions involving brominated precursors and amino-pyrazine derivatives. For example, a related imidazo[1,2-a]pyrazine scaffold was synthesized using 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methylpyrazine in 2-propanol with sodium bicarbonate at 80°C for 24 hours, achieving a 44.7% yield after purification . Key factors include:

  • Temperature control : Prolonged heating at 80–100°C ensures complete cyclization.
  • Solvent choice : Polar aprotic solvents (e.g., DMFA) or alcohols (2-propanol) improve solubility.
  • Purification : Column chromatography (e.g., 0–5% MeOH/EA) effectively isolates the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons in the imidazo-pyrazine core resonate between δ 8.0–9.0 ppm, while the methyl ester group appears as a singlet at δ 3.8–4.1 ppm. For example, methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate shows a distinct methyl ester peak at δ 4.05 ppm .
    • ¹³C NMR : The carbonyl carbon of the ester group appears near δ 165–170 ppm .
  • Mass Spectrometry (ESI-MS) : The molecular ion peak ([M+H]⁺) is critical for confirming molecular weight. A related compound, methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, showed [M+H]⁺ at m/z 400.5 .

Advanced Research Questions

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR)?

Methodological Answer:

  • Bromo Substitution : The 3-bromo group serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate was coupled with a furopyridinyl component to yield a bioactive derivative .
  • Ester Functionalization : Hydrolysis of the methyl ester to a carboxylic acid enables conjugation with amines or alcohols, as seen in antiulcer agents derived from imidazo[1,2-a]pyrazines .
  • Scaffold Modification : Replacing pyrazine with pyrimidine or pyridazine alters electronic properties, as demonstrated in Groebke-Blackburn-Bienaymé multicomponent reactions .

Q. What computational strategies predict the reactivity of the bromo substituent in further functionalization?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromine atom in imidazo[1,2-a]pyrazines exhibits high electrophilicity, favoring nucleophilic aromatic substitution (SNAr) .
  • Molecular Docking : Models interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis. A related imidazo[1,2-a]pyrazine derivative showed binding affinity to dopamine receptors .
  • Reactivity Descriptors : Fukui indices and local softness quantify site-specific reactivity, guiding functional group introduction .

Q. How can analytical challenges in purity assessment be addressed for this compound?

Methodological Answer:

  • HPLC-PDA : Use reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) to resolve impurities. A related compound achieved >95% purity with tR = 4.21 min .
  • Elemental Analysis : Confirm stoichiometry (C, H, N) within ±0.3% deviation.
  • X-ray Crystallography : Resolves structural ambiguities, as applied to 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, confirming dihedral angles between aromatic systems .

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